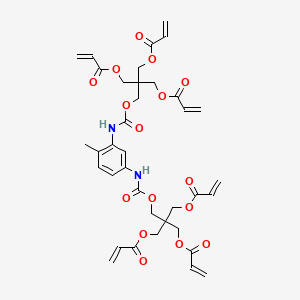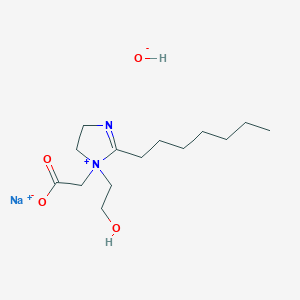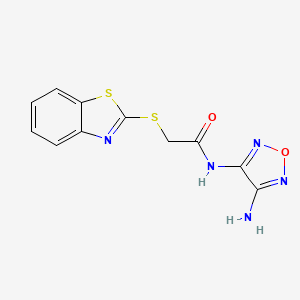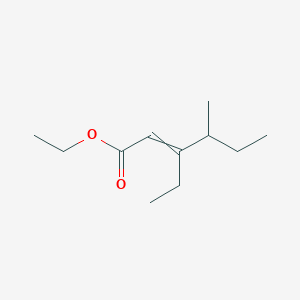
1,2,3,4-Tetrahydrotetraphen-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydrotetraphen-4-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines It is a secondary amine with a complex structure, which includes a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrotetraphen-4-ol typically involves the hydrogenation of isoquinoline derivatives. One common method includes the use of palladium or platinum catalysts under high-pressure hydrogenation conditions. The reaction is carried out in a high-pressure reactor, where isoquinoline is dissolved in a suitable solvent, and hydrogen gas is introduced. The reaction mixture is then stirred at elevated temperatures and pressures until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced catalysts and automated systems further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrotetraphen-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives
Scientific Research Applications
1,2,3,4-Tetrahydrotetraphen-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities, making it useful in the study of biochemical pathways and cellular processes.
Medicine: It has potential therapeutic applications due to its neuroprotective and anti-addictive properties.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrotetraphen-4-ol involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters. By inhibiting MAO, the compound increases the levels of neurotransmitters such as dopamine and serotonin in the brain, leading to its neuroprotective effects. Additionally, it has antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrotetraphen-4-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Both compounds share a similar core structure but differ in their functional groups and biological activities.
1,2,3,4-Tetrahydrocarbazole: This compound has a tricyclic structure and exhibits different chemical and biological properties.
1,2,3,4-Tetraphenylnaphthalene: Although structurally different, it shares some similarities in its synthetic routes and applications .
Properties
CAS No. |
91484-80-9 |
|---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrobenzo[a]anthracen-4-ol |
InChI |
InChI=1S/C18H16O/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-2,4-5,8-11,18-19H,3,6-7H2 |
InChI Key |
QSSVERAIYLORNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC4=CC=CC=C4C=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14172314.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B14172317.png)
![(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol](/img/structure/B14172327.png)


![Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14172337.png)



![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)

![N-benzyl-N'-[(4-chlorophenyl)methyl]propanediamide](/img/structure/B14172371.png)
![Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane](/img/structure/B14172374.png)

